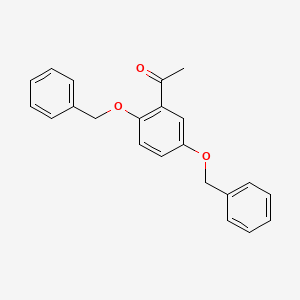

1-(2,5-Bis(benzyloxy)phenyl)ethanone

Vue d'ensemble

Description

1-(2,5-Bis(benzyloxy)phenyl)ethanone is an organic compound with the molecular formula C22H20O3 and a molecular weight of 332.39 g/mol . It is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to an ethanone group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Méthodes De Préparation

The synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone can be achieved through several routes. One common method involves the following steps :

Reaction of benzyl bromide with phenol: This step forms the benzyloxy group.

Friedel-Crafts acylation: The benzyloxy-substituted benzene undergoes acylation with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Analyse Des Réactions Chimiques

1-(2,5-Bis(benzyloxy)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Applications De Recherche Scientifique

1-(2,5-Bis(benzyloxy)phenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(2,5-Bis(benzyloxy)phenyl)ethanone involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies .

Comparaison Avec Des Composés Similaires

1-(2,5-Bis(benzyloxy)phenyl)ethanone can be compared with other similar compounds such as:

- 1-(3,5-Bis(benzyloxy)phenyl)ethanone

- 1-(2,4-Bis(benzyloxy)phenyl)ethanone

- 1-(2,6-Bis(benzyloxy)phenyl)ethanone

These compounds share similar structural features but differ in the position of the benzyloxy groups, which can affect their chemical properties and reactivity. The unique positioning of the benzyloxy groups in this compound imparts distinct characteristics, making it suitable for specific applications .

Activité Biologique

1-(2,5-Bis(benzyloxy)phenyl)ethanone is an organic compound characterized by its complex structure, which includes two benzyloxy groups and a carbonyl group. Its molecular formula is , with a molecular weight of approximately 332.39 g/mol. This compound is of interest in both synthetic chemistry and pharmacology due to its potential biological activities and applications.

Biological Activity Overview

Research into the biological activity of this compound is limited, but preliminary findings suggest it may exhibit various pharmacological properties. The presence of aromatic rings and a carbonyl group indicates potential interactions with biological targets, including enzymes and receptors involved in metabolic pathways.

Potential Biological Activities

- Antifungal Activity : Compounds structurally similar to this compound have shown antifungal properties. For instance, derivatives based on similar benzyloxy phenyl scaffolds have been evaluated for their activity against pathogenic fungi, indicating that modifications in the structure can lead to varying levels of antifungal efficacy .

- Antibacterial Properties : While specific studies on this compound are lacking, related compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, benzoxazolinone derivatives have been tested for their bacteriostatic and bactericidal effects against strains like Escherichia coli and Staphylococcus aureus .

- Pharmacological Mechanisms : Interaction studies reveal that compounds with similar structures may interact with various biological targets that could elucidate their pharmacological profiles. Understanding these interactions is crucial for the development of therapeutic applications.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. The following table summarizes some key findings from related research:

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| 1-(2,4-Bis(benzyloxy)phenyl)ethanone | Two benzyloxy groups at positions 2 and 4 | Moderate antifungal activity | Similar scaffold to the target compound |

| 1-(3-Benzyloxyphenyl)-2-butanone | One benzyloxy group | Variable antibacterial activity | Different carbon chain length affects potency |

| 1-(2-Benzoxazolinone)-based compounds | Various substitutions | Broad antibacterial spectrum | Effective against multiple pathogens |

Case Studies

In a comparative study involving antifungal activities of various benzyloxy phenyl derivatives, it was found that modifications in the substituents led to different levels of effectiveness against fungal strains. The compounds were assessed using minimum inhibitory concentration (MIC) methods to determine their potency .

Another study examined the antibacterial effects of benzoxazolinone derivatives against E. coli and Bacillus subtilis, reporting that certain structural modifications resulted in enhanced activity against these pathogens .

Propriétés

IUPAC Name |

1-[2,5-bis(phenylmethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-17(23)21-14-20(24-15-18-8-4-2-5-9-18)12-13-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJUOEWQZNRLJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.